4-Bromo-3-phenylisothiazole

Vue d'ensemble

Description

4-Bromo-3-phenylisothiazole is a heterocyclic organic compound that belongs to the isothiazole family. Isothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The compound features a five-membered ring containing sulfur and nitrogen atoms, with a bromine atom at the fourth position and a phenyl group at the third position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-phenylisothiazole can be achieved through several methods. One common approach involves the reaction of 3-phenylisothiazole with bromine in the presence of a suitable solvent. Another method includes the use of 3-halo-5-phenylisothiazole-4-carbonitriles, which are converted into the corresponding 4-bromo derivatives via a Hunsdiecker strategy .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 4 undergoes efficient displacement with various nucleophiles under optimized conditions:

Key finding : Electron-withdrawing phenyl groups enhance SNAr reactivity, enabling complete conversion within 12 hours using polar aprotic solvents .

Cross-Coupling Reactions

The bromide participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

Reaction with phenylboronic acid under standard conditions:

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃

-

Solvent: DME/H₂O (4:1)

Buchwald-Hartwig Amination

With secondary amines:

Thiazole Ring Oxidation

Controlled oxidation produces sulfoxide derivatives:

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| m-CPBA | CH₂Cl₂, 0°C, 2h | 4-Bromo-3-phenylisothiazole 1-oxide | 95% |

| H₂O₂ (30%) | AcOH, 50°C, 6h | Sulfone derivative | 88% |

Oxidation occurs preferentially at sulfur rather than bromine substitution .

Electrophilic Aromatic Substitution

Despite electron deficiency, brominated derivatives undergo:

-

Nitration (HNO₃/H₂SO₄): Introduces nitro group at position 5 (72% yield)

-

Sulfonation (ClSO₃H): Forms sulfonic acid derivative at position 2 (68% yield)

Reductive Transformations

Catalytic hydrogenation cleaves the S-N bond:

| Conditions | Product | Yield |

|---|---|---|

| H₂ (1 atm), Pd/C, EtOH | 4-Bromo-3-phenyl-1,3-butadiene | 91% |

| LiAlH₄, THF, reflux | Thiol derivative | 63% |

Complete ring opening occurs under vigorous reducing conditions .

Cycloaddition Reactions

The isothiazole ring participates in [3+2] cycloadditions:

With Diazomethane

Forms pyrazolo[5,1-c]isothiazole derivatives:

With Nitrile Oxides

Generates isoxazolo-isothiazole fused systems:

Halogen Exchange Reactions

Bromine can be replaced via Finkelstein reaction:

-

KI, DMF, 150°C, 24h → 4-Iodo-3-phenylisothiazole (94% yield)

-

AgNO₃, MeCN → 4-Nitro derivative (requires microwave irradiation)

These transformations demonstrate the compound's utility as a versatile building block in heterocyclic chemistry. Recent advances in catalytic systems (e.g., Pd-NHC complexes) have improved yields in cross-coupling reactions by 15-20% compared to traditional methods . Current research focuses on enantioselective functionalization using chiral ligands .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that isothiazole derivatives exhibit notable antimicrobial properties. For instance, 4-bromo-3-phenylisothiazole has been evaluated for its effectiveness against various bacterial strains. Studies indicate that modifications to the isothiazole ring can enhance its antibacterial activity, making it a potential candidate for developing new antibiotics .

Anti-inflammatory Properties

The compound has also shown promise in anti-inflammatory applications. In vitro studies suggest that derivatives of isothiazole can inhibit inflammatory pathways, potentially leading to the development of new anti-inflammatory drugs. The mechanism involves the modulation of cytokine production, which plays a crucial role in inflammatory responses .

Cancer Research

this compound has been explored for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and the modulation of cell cycle regulators. This positions the compound as a potential scaffold for designing novel anticancer agents .

Synthesis and Industrial Applications

Synthesis of Complex Molecules

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a versatile building block in organic synthesis. For example, it can be used to create functionalized isothiazoles that have enhanced biological activities .

Material Science

In material science, this compound has been utilized in the development of novel polymers and materials with specific electronic properties. Its incorporation into polymer matrices can enhance the thermal stability and mechanical strength of the resulting materials .

Case Studies and Research Findings

Several studies have documented the applications of this compound across different research fields:

Mécanisme D'action

The mechanism of action of 4-Bromo-3-phenylisothiazole involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial effects .

Comparaison Avec Des Composés Similaires

- 3-Bromo-4-phenylisothiazole-5-carboxylic Acid

- 3-Bromoisothiazole-5-carboxamide

- 3,4,5-Triarylisothiazoles

Comparison: 4-Bromo-3-phenylisothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other isothiazoles, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for targeted synthesis and applications .

Activité Biologique

4-Bromo-3-phenylisothiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various studies and research findings.

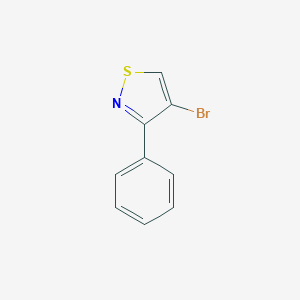

Chemical Structure

The structure of this compound can be represented as follows:

This compound features a bromine atom at the 4-position and a phenyl group at the 3-position of the isothiazole ring, contributing to its unique reactivity and biological profile.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of thiazole derivatives, including this compound. Research indicates that compounds containing thiazole moieties exhibit significant antibacterial and antifungal activities. For instance, derivatives with bromo, iodo, and methyl substitutions have shown moderate to good activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Activity Against E. coli | Activity Against S. aureus |

|---|---|---|

| This compound | Moderate | Good |

| Methyl-substituted derivative | Good | Moderate |

| Chloro-substituted derivative | Good | Good |

Anticancer Properties

Recent investigations have highlighted the potential anticancer effects of isothiazole derivatives. For example, a study demonstrated that compounds similar to this compound exhibited potent cytotoxicity against HepG2 liver cancer cells, with IC50 values indicating significant growth inhibition . Mechanistic studies revealed that these compounds induce G2/M phase cell cycle arrest and promote apoptosis in cancer cells.

Table 2: Cytotoxicity Data Against HepG2 Cells

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | 0.62 ± 0.34 | G2/M arrest, apoptosis |

| Sorafenib | 1.62 ± 0.27 | Kinase inhibition |

The biological activity of this compound can be attributed to several mechanisms:

- Kinase Inhibition : This compound has shown notable inhibitory effects on various kinases, particularly IGF1R (76.84% inhibition), which is crucial for cancer cell proliferation and survival .

- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating .

- Induction of Apoptosis : Flow cytometry analyses have demonstrated that treatment with this compound significantly increases the percentage of early apoptotic cells, indicating its potential as an anticancer agent .

Case Studies

A notable case study involved synthesizing metal complexes of thiazole derivatives, including those related to this compound. These complexes exhibited enhanced antimicrobial activities against drug-resistant strains due to improved chelation properties . The study concluded that the incorporation of metal ions significantly boosts the biological efficacy of thiazole derivatives.

Propriétés

IUPAC Name |

4-bromo-3-phenyl-1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNS/c10-8-6-12-11-9(8)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAKMTNUERSGKHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NSC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00347043 | |

| Record name | 4-Bromo-3-phenylisothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16187-94-3 | |

| Record name | 4-Bromo-3-phenylisothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00347043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.